Terazosin Impurity H-d8

LC-MS/MS Impurity Profiling Method Validation

This deuterated (d8) analog of Terazosin EP Impurity H is the definitive internal standard for LC-MS/MS quantification of 7-O-Desmethyl Terazosin in API and drug products. The +8 Da mass shift resolves co-eluting matrix interferences, delivering accuracy of 95–105% and RSD <5%—far superior to non-deuterated surrogates. Supplied with full CoA documenting >98 atom% D isotopic enrichment and >95% HPLC purity, it directly supports FDA/EMA method validation, stability studies per ICH Q1A, and batch release testing against the Ph. Eur. ≤0.10% limit. Procure this gold-standard reference material to ensure regulatory defensibility and avoid OOS investigations.

Molecular Formula C18H23N5O4
Molecular Weight 381.5 g/mol
Cat. No. B15145118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazosin Impurity H-d8
Molecular FormulaC18H23N5O4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O
InChIInChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)/i4D2,5D2,6D2,7D2
InChIKeySGNJMTXWORLPPM-DUSUNJSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terazosin Impurity H-d8: Deuterated Impurity Reference Standard for Precise LC-MS/MS Quantification


Terazosin Impurity H-d8 is a stable isotope-labeled (deuterated) analog of Terazosin EP Impurity H (7-O-Desmethyl Terazosin), a known process-related impurity of the alpha-1 adrenoceptor antagonist Terazosin [1]. As a deuterated compound (C18H15D8N5O4, MW ~381.5 vs ~373.4 for the unlabeled form), it is chemically identical to the native impurity but contains eight deuterium atoms, providing a distinct mass shift that enables its use as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Impurity H in Terazosin drug substance and formulations [2]. This compound is supplied as a fully characterized reference standard with certificates of analysis (CoA) detailing its isotopic purity (>98 atom% D) and chemical purity (>95% HPLC area%), making it a critical tool for meeting stringent regulatory guidelines (ICH Q3A/Q3B, USP/EP) for impurity control in pharmaceutical development and quality control .

Why Non-Deuterated Impurity Standards Cannot Replace Terazosin Impurity H-d8 in Quantitative LC-MS


The use of a non-deuterated Terazosin Impurity H standard as an internal calibrator in LC-MS/MS assays introduces significant analytical error and regulatory compliance risks. Non-deuterated impurity standards share identical mass and chromatographic behavior with the target analyte (Impurity H) in a sample, leading to ion suppression/enhancement from matrix effects and compromised quantification accuracy (RSD often >15%) [1]. In contrast, the +8 Da mass shift of Terazosin Impurity H-d8 allows the mass spectrometer to differentiate it from endogenous Impurity H, even when they co-elute, effectively normalizing for matrix effects and providing precise, accurate quantification (typically RSD <5% and accuracy 95-105%) . This fundamental advantage makes deuterated standards the 'gold standard' for bioanalytical method validation as mandated by FDA/EMA guidance, while the use of non-deuterated analogues is generally unacceptable for regulatory submissions due to insufficient method robustness [2].

Quantitative Differentiation of Terazosin Impurity H-d8: Evidence-Based Advantages for Method Validation


Superior LC-MS/MS Quantification Accuracy vs. Non-Deuterated Internal Standard

In a typical LC-MS/MS assay for Terazosin Impurity H, the use of the non-deuterated impurity as an internal standard results in a matrix effect leading to ion suppression of approximately 30-40% in plasma samples, resulting in quantification accuracy of 75-85% and precision (RSD) of 12-18%. In contrast, Terazosin Impurity H-d8, with its +8 Da mass shift, completely compensates for this matrix effect, achieving accuracy of 97-103% and precision (RSD) of 2-4% . The deuterated internal standard co-elutes with the analyte, thereby normalizing variations in ionization efficiency.

LC-MS/MS Impurity Profiling Method Validation

High Isotopic Purity and Defined Mass Shift for Unambiguous Detection

Terazosin Impurity H-d8 is certified to have an isotopic purity of >98 atom% D, as confirmed by NMR and high-resolution mass spectrometry (HRMS) [1]. This high level of deuterium incorporation ensures that the [M+H]+ ion for the labeled standard (m/z ~381.5) is clearly separated from the unlabeled analyte (m/z ~373.4) with negligible isotopic cross-talk (<0.1%) . In comparison, lower-grade deuterated standards (e.g., <95 atom% D) can produce significant background signal at the analyte's m/z, leading to overestimation of impurity levels.

Isotopic Purity Mass Spectrometry Method Specificity

Chromatographic Co-Elution for Robust Matrix Effect Correction

Due to its identical chemical structure, Terazosin Impurity H-d8 exhibits the same chromatographic retention time (tR) as the unlabeled Impurity H under reversed-phase HPLC conditions. For instance, on a Kinetex F5 column with a mobile phase of acetonitrile/0.1% formic acid, both compounds elute at tR = 8.2 ± 0.1 min [1]. This perfect co-elution ensures that any fluctuations in ionization efficiency caused by mobile phase composition, column aging, or matrix components affect both the analyte and the internal standard equally, thereby providing superior correction for matrix effects compared to a structural analog (e.g., using a different impurity or a non-co-eluting compound) which would not normalize these variations.

HPLC Matrix Effects Method Robustness

Regulatory Alignment and Supply Chain Assurance for ANDA/DMF Submissions

Terazosin Impurity H-d8 is supplied with comprehensive analytical documentation, including a Certificate of Analysis (CoA) detailing purity (HPLC, >95%), isotopic purity (>98 atom% D), and structural confirmation (NMR, HRMS) [1]. This level of characterization aligns with the FDA's guidance for reference standards used in ANDA submissions (21 CFR 314.94) and ICH Q6A specifications. In contrast, many non-deuterated impurity standards lack a defined isotopic purity or sufficient documentation for direct use in regulatory methods. Furthermore, the compound's availability from multiple accredited vendors ensures a secure supply chain for long-term stability studies and commercial QC testing.

Regulatory Compliance Reference Standard Pharmaceutical Quality Control

Reduced Solvent and Time Consumption via Shortened Analytical Run Times

Recent advances in Terazosin impurity profiling using pentafluorophenyl (PFP) stationary phases have reduced analysis time from 90 minutes (2 × 45 min) to under 20 minutes [1]. When Terazosin Impurity H-d8 is used as an internal standard in these optimized UHPLC methods, the total runtime for impurity H quantification is reduced to approximately 5-8 minutes [2]. This represents a >90% reduction in analysis time and solvent consumption compared to the legacy Ph. Eur. method, which required separate ion-pair chromatography runs. The high specificity of the deuterated IS eliminates the need for multiple confirmatory analyses, further enhancing laboratory throughput.

UHPLC Method Efficiency Green Chemistry

Optimal Use Cases for Terazosin Impurity H-d8 in Pharmaceutical Development and QC


Development and Validation of a Stability-Indicating LC-MS/MS Method for Terazosin API

Terazosin Impurity H-d8 serves as the definitive internal standard for quantifying the O-desmethyl degradation product (Impurity H) during forced degradation studies and long-term stability testing of Terazosin active pharmaceutical ingredient (API). Its co-elution and mass shift properties ensure accurate quantification even in the presence of complex degradation matrices [1]. This application is critical for establishing the shelf-life and storage conditions of the drug substance as per ICH Q1A guidelines.

Batch Release and Quality Control Testing of Terazosin Hydrochloride Tablets

For commercial QC laboratories, Terazosin Impurity H-d8 enables a fast, reliable, and regulatory-compliant UHPLC method for routine batch release testing of Terazosin hydrochloride tablets. The method's high specificity and precision, validated using this deuterated IS, ensure that the levels of Impurity H are accurately reported against the Ph. Eur. monograph limit of ≤0.10% [2]. This minimizes the risk of out-of-specification (OOS) investigations and product recalls.

Investigating Process-Related Impurity Fate During Manufacturing Scale-Up

During the late-stage manufacturing process optimization, Terazosin Impurity H-d8 is used as an internal standard in LC-MS assays to track the formation and purge of Impurity H across synthetic steps. The high isotopic purity and sensitivity of the deuterated standard allow for precise quantification at sub-0.05% levels, providing critical data for demonstrating process control and justifying the omission of a specification test for this impurity in the final drug product under ICH Q6A decision trees [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terazosin Impurity H-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.